molecular formula C10H15N3O3S B14821506 N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14821506
M. Wt: 257.31 g/mol
InChI Key: MIVSSUGJOFORKI-UHFFFAOYSA-N
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Description

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and a methanesulfonamide group

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[6-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-9-6-12-7(5-11)4-10(9)16-8-2-3-8/h4,6,8,13H,2-3,5,11H2,1H3

InChI Key

MIVSSUGJOFORKI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(N=C1)CN)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with a pyridine derivative, which undergoes a series of substitutions and functional group transformationsThe methanesulfonamide group is often added through sulfonylation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of a nitro group can yield primary amines .

Scientific Research Applications

N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(Aminomethyl)-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. The methanesulfonamide group can participate in electrostatic interactions, stabilizing the compound’s binding to its target .

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